molecular formula C8H14ClNO5S B14570440 N-{[3-(2-Chloroethanesulfonyl)propanoyl]oxy}-N-methylacetamide CAS No. 61515-37-5

N-{[3-(2-Chloroethanesulfonyl)propanoyl]oxy}-N-methylacetamide

Cat. No.: B14570440
CAS No.: 61515-37-5
M. Wt: 271.72 g/mol
InChI Key: LUTGOMALTNMFID-UHFFFAOYSA-N
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Description

N-{[3-(2-Chloroethanesulfonyl)propanoyl]oxy}-N-methylacetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a chloroethanesulfonyl group, a propanoyl group, and a methylacetamide group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2-Chloroethanesulfonyl)propanoyl]oxy}-N-methylacetamide typically involves the reaction of 2-chloroethanesulfonyl chloride with a suitable propanoyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using techniques such as distillation or crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2-Chloroethanesulfonyl)propanoyl]oxy}-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[3-(2-Chloroethanesulfonyl)propanoyl]oxy}-N-methylacetamide has several applications in scientific research, including:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-{[3-(2-Chloroethanesulfonyl)propanoyl]oxy}-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and acyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. This interaction can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(2-Chloroethanesulfonyl)propanoyl]oxy}-N-ethylacetamide
  • N-{[3-(2-Chloroethanesulfonyl)propanoyl]oxy}-N-propylacetamide
  • N-{[3-(2-Chloroethanesulfonyl)propanoyl]oxy}-N-butylacetamide

Uniqueness

N-{[3-(2-Chloroethanesulfonyl)propanoyl]oxy}-N-methylacetamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the chloroethanesulfonyl group allows for selective reactions and interactions, making it a valuable compound for various applications.

Properties

CAS No.

61515-37-5

Molecular Formula

C8H14ClNO5S

Molecular Weight

271.72 g/mol

IUPAC Name

[acetyl(methyl)amino] 3-(2-chloroethylsulfonyl)propanoate

InChI

InChI=1S/C8H14ClNO5S/c1-7(11)10(2)15-8(12)3-5-16(13,14)6-4-9/h3-6H2,1-2H3

InChI Key

LUTGOMALTNMFID-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)OC(=O)CCS(=O)(=O)CCCl

Origin of Product

United States

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